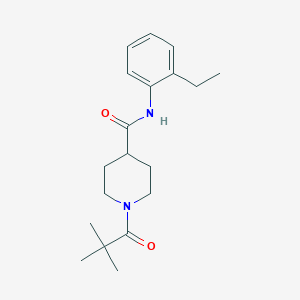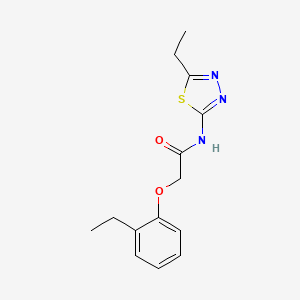![molecular formula C17H16Cl2N2O3 B4594664 propyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4594664.png)
propyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate
Vue d'ensemble
Description
Propyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate is a useful research compound. Its molecular formula is C17H16Cl2N2O3 and its molecular weight is 367.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.0537978 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Labeling for Herbicide Studies
Propyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate is recognized for its broad-spectrum herbicidal activity, particularly in weed control in oilseed rape fields in China. Its synthesis with tritium and carbon-14 labeling has facilitated studies on its metabolism, mode of action, environmental behavior, and fate, providing insights into the compound's efficacy and safety as a herbicide (Yang, Ye, & Lu, 2008).
Environmental Degradation and Microbial Interaction
Research has also focused on the environmental degradation of this herbicide, identifying bacteria capable of utilizing it as a sole carbon source. This includes studies on Amycolatopsis sp. M3-1, which demonstrated significant degradation rates, proposing a novel pathway for the compound's breakdown. Such studies are crucial for understanding the ecological impact of the herbicide and developing strategies for bioremediation (Cai et al., 2012).
Antimicrobial Activity and Potential Medical Applications
Beyond its herbicidal uses, derivatives of this compound have been explored for their antimicrobial properties. This includes the synthesis and evaluation of new quinazolines with potential as antimicrobial agents, indicating the chemical's versatility and potential for development into new therapeutic agents (Desai, Shihora, & Moradia, 2007).
Molecular Interactions and Crystal Structures
The study of molecular interactions and crystal structures of compounds related to this compound provides insights into their physical and chemical properties. For instance, the crystal structures and Hirshfeld surface studies of chalcone derivatives offer a deeper understanding of intermolecular interactions, which is essential for designing more effective and environmentally friendly chemical agents (Salian et al., 2018).
Propriétés
IUPAC Name |
propyl 4-[(3,4-dichlorophenyl)carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-2-9-24-16(22)11-3-5-12(6-4-11)20-17(23)21-13-7-8-14(18)15(19)10-13/h3-8,10H,2,9H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJKIPPDMJUBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethoxyphenyl)-2-{[4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4594583.png)


![N-(4-bromo-3-methylphenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide](/img/structure/B4594608.png)
![4-fluoro-N-[[4-methyl-5-[2-(2-methyl-5-nitroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B4594610.png)
![N-[(5-bromo-2-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B4594616.png)
![2-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4594622.png)
![2-(benzylthio)-N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B4594629.png)
![ethyl 4-methyl-2-[{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}(propyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4594634.png)

![(5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4594645.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B4594655.png)
![4-[(2-FLUOROPHENYL)METHYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4594656.png)
